MAO-B vs. MAO-A Isoform Selectivity: 6.5-Fold Preference Over 7-Amino-3,4-dihydroquinolin-2(1H)-one Scaffold
7-Amino-2,3-dihydroquinolin-4(1H)-one exhibits a clear isoform selectivity profile against MAO-B (IC50 = 15,400 nM) compared to MAO-A (IC50 = 100,000 nM), representing a 6.5-fold preference for MAO-B [1]. In contrast, derivatives built on the 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold show no such differential activity; when conjugated with peptides, these derivatives display negligible inhibition against hCA I and only weak inhibition against hCA II (15.7-65.7 µM), with no reported MAO activity [2][3]. The 4-oxo-1,2,3,4-tetrahydroquinoline core of the target compound provides a distinct binding mode that is absent in the 2-oxo isomer.
| Evidence Dimension | MAO-B vs. MAO-A inhibition potency |
|---|---|
| Target Compound Data | MAO-B IC50 = 15,400 nM; MAO-A IC50 = 100,000 nM |
| Comparator Or Baseline | 7-amino-3,4-dihydroquinolin-2(1H)-one peptide conjugates: no reported MAO activity; weak hCA II inhibition (15.7-65.7 µM) |
| Quantified Difference | 6.5-fold selectivity for MAO-B over MAO-A (target compound); complete absence of MAO activity in comparator scaffold |
| Conditions | Inhibition of human recombinant MAO-B and MAO-A assessed by fluorescence assay using kynuramine substrate conversion to 4-hydroxyquinoline after 20 minutes |
Why This Matters
MAO-B selective inhibition is crucial for Parkinson's disease therapeutics, and the 4-oxo scaffold provides a validated starting point for developing brain-penetrant, isoform-selective agents, whereas the 2-oxo isomer lacks this activity profile entirely.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484). 7-Amino-2,3-dihydroquinolin-4(1H)-one MAO-B and MAO-A inhibition data. BindingDB Database. View Source
- [2] Küçükbay H, Gönül Z, Küçükbay FZ, Angeli A, Bartolucci G, Supuran CT. Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. J Enzyme Inhib Med Chem. 2020;35(1):1021-1026. View Source
- [3] Küçükbay H, et al. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Arch Pharm (Weinheim). 2021;354(11):e2100122. View Source
